2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0858735
InChI: InChI=1S/C19H15N3/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22)
SMILES: CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol

2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

CAS No.:

Cat. No.: VC0858735

Molecular Formula: C19H15N3

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile -

Specification

Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
IUPAC Name 2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C19H15N3/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22)
Standard InChI Key OJXMIUIXQCURCZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N

Introduction

PropertyValue
IUPAC Name2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
PubChem Compound ID791058
Standard InChIInChI=1S/C19H15N3/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22)
Standard InChIKeyOJXMIUIXQCURCZ-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N

Physical and Chemical Properties

2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile exhibits distinct physical and chemical properties that are crucial for understanding its behavior in different environments and its potential applications. These properties are determined by its molecular structure, electronic distribution, and functional groups.

Physical Properties

The compound typically exists as a solid at room temperature, which is characteristic of many heterocyclic compounds with similar molecular weights. While specific data on melting point and solubility from the search results is limited, related aminopyridine compounds often show moderate solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with limited solubility in water due to their predominantly non-polar character .

Electronic Properties and Reactivity

The electronic properties of 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile are significantly influenced by the presence of electron-withdrawing and electron-donating groups. The carbonitrile group at position 3 acts as an electron-withdrawing group, while the amino group at position 2 serves as an electron-donating group. This creates an electronic push-pull system within the molecule that affects its reactivity and spectroscopic properties.

The compound can participate in various chemical reactions:

  • The amino group can undergo typical amine reactions such as acylation, alkylation, and diazotization.

  • The nitrile group can be hydrolyzed to form carboxylic acid derivatives or reduced to form primary amines.

  • The pyridine nitrogen can act as a nucleophile or coordinate with metals.

  • The aromatic rings can participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene due to the presence of other substituents .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile and related compounds. The synthesis typically involves multi-step organic reactions designed to construct the substituted pyridine ring with the appropriate functional groups.

One-Pot Multicomponent Synthesis

One effective method for synthesizing 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile involves a one-pot multicomponent reaction. This approach is advantageous for its efficiency and atom economy. Recent developments in this field have explored various catalysts and reaction conditions to improve yields and reduce environmental impact.

A typical one-pot synthesis might involve the reaction of an α,β-unsaturated carbonyl compound, malononitrile, ammonium acetate, and appropriate aromatic aldehydes. The reaction proceeds through a series of condensation and cyclization steps to form the substituted pyridine ring .

Catalytic Approaches

Recent research has focused on developing catalytic methods for the synthesis of substituted aminopyridines like 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile. Copper catalysts, particularly Cu(OAc)2, have shown promising results in promoting these reactions under mild conditions with improved yields .

The use of Cu(OAc)2 as a green promoter for the one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitrile derivatives represents an advancement in the field of heterocyclic synthesis. This approach addresses some of the limitations of traditional methods, such as harsh reaction conditions, low yields, and critical isolation procedures .

Rhodium-Catalyzed Coupling

A more recent development in the synthesis of multisubstituted aminopyridines involves Rhodium-catalyzed coupling reactions. As described in the literature, this method typically includes:

  • Using Rh2(OAc)2 as a catalyst (0.005 mmol) with a 2,2'-bpy ligand (0.01 mmol) dissolved in 1,4-dioxane

  • Adding vinyl azide (0.2 mmol) and isonitrile (0.2 mmol) under N2 atmosphere

  • After the vinyl azide is consumed (monitored by TLC), adding NH4Cl (0.2 mmol), NaHCO3 (0.2 mmol), and alkyne (0.4 mmol)

  • Heating the mixture to 120°C for 8 hours

  • Concentrating the reaction solution and purifying by chromatography

This Rh-catalyzed coupling method represents a significant advancement in synthetic methodology, offering a more controlled approach to building the substituted pyridine scaffold.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and properties of 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile. These techniques provide valuable information about the compound's structural features, purity, and electronic properties.

Fluorescence Properties

One of the most notable properties of 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile and related aminopyridines is their fluorescence behavior. Research has shown that these compounds exhibit significant fluorescent properties, which can be tuned by modifying the substituents on the pyridine ring .

Related multisubstituted aminopyridines have been reported to have absorption wavelengths (λA) around 270 nm, excitation wavelengths (λex) of approximately 390 nm, and emission wavelengths (λem) of about 480 nm. Quantum yields (Φ) for similar compounds with different substituents at position 6 range from 0.31 to 0.44, indicating good fluorescence efficiency .

The fluorescence properties of 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile are likely influenced by the 4-methylphenyl group at position 6. Based on studies of similar compounds with 4-methylphenyl substituents, this compound might exhibit a slight redshift in emission wavelength compared to those with tertiary butyl groups .

Table 2: Predicted Fluorescence Properties Based on Similar Compounds

PropertyPredicted ValueBased on Similar Compounds
Absorption Wavelength (λA)~270 nmAminopyridines with various substituents
Excitation Wavelength (λex)~390 nmAminopyridines with various substituents
Emission Wavelength (λem)~485 nmCompounds with 4-methylphenyl groups show ~5 nm redshift
Quantum Yield (Φ)~0.3-0.4Similar aminopyridines show quantum yields in this range

Other Spectroscopic Methods

Although specific spectroscopic data for 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is limited in the search results, characterization of this compound typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments in the molecule, confirming the presence and positions of the amino, methyl, phenyl, and carbonitrile groups.

  • Infrared (IR) Spectroscopy: This technique identifies functional groups, with characteristic absorptions for the nitrile group (around 2200 cm-1), amino group (3300-3500 cm-1), and aromatic rings (1400-1600 cm-1).

  • Mass Spectrometry: This provides confirmation of the molecular weight (expected at m/z 285) and can reveal fragmentation patterns characteristic of the compound's structure.

Structure-Activity Relationships

Understanding the relationship between structural features and biological or physical properties is crucial for the rational design of new compounds with improved characteristics. For 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile and related aminopyridines, several structure-activity relationships have been observed.

Fluorescence Properties and Structural Modifications

Research on related aminopyridines has revealed interesting correlations between structural features and fluorescent properties:

  • The nature of the substituent at position 6 significantly affects quantum yield and emission wavelength. For instance, compounds with tertiary butyl, benzyl, or cyclohexyl groups at this position show quantum yields of 0.34, 0.44, and 0.31, respectively .

  • Substitution on the phenyl ring can cause spectral shifts. Compounds with 4-(trifluoromethyl)phenyl, 4-(methyl)phenyl, or 2-(methyl)phenyl groups show a redshift of approximately 5 nm in emission wavelength compared to those with simpler substituents .

  • The presence of bromine at the para-position of the phenyl ring can decrease the quantum yield to around 0.22, while maintaining similar emission wavelengths to other substituted phenyl derivatives .

  • Aliphatic substituents like n-octyl at position 6 can significantly reduce quantum yield (to as low as 0.02) and alter characteristic wavelengths compared to aromatic substituents .

Functional Group Transformations and Property Changes

Modifications of functional groups in the basic aminopyridine structure can lead to significant changes in properties:

  • Cleavage of tertiary butyl groups using trifluoroacetic acid can eliminate fluorescence entirely.

  • Hydrolysis of ester groups to carboxylic acids may preserve good quantum yields (around 0.31).

  • Reduction of certain functional groups can significantly enhance quantum yield (up to 0.81), although it may shift the emission wavelength to shorter values (around 400 nm) .

These observations provide valuable guidance for the design of new aminopyridine derivatives with tailored properties for specific applications.

Current Research and Future Perspectives

Research on 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile and related aminopyridines continues to evolve, with several promising directions for future investigation.

Synthetic Methodology Development

Current research is focused on developing more efficient, environmentally friendly synthetic methods for preparing substituted aminopyridines:

  • Green chemistry approaches using environmentally benign catalysts like Cu(OAc)2 are being explored to minimize waste and reduce the environmental impact of synthesis .

  • Novel catalytic systems, including rhodium-based catalysts, are being investigated for their ability to facilitate the formation of the pyridine ring with precise control over substituent positions .

  • One-pot multicomponent reactions continue to be refined to improve yields, reduce reaction times, and simplify purification procedures .

Biological Activity Exploration

Further research into the biological properties of 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile and its derivatives may reveal new therapeutic applications:

  • Systematic structure-activity relationship studies could identify specific structural features necessary for enhanced antimicrobial or anticancer activities.

  • Investigations into the mechanisms of action could provide insights into how these compounds interact with biological targets.

  • The development of more selective derivatives could lead to compounds with improved efficacy and reduced side effects for potential therapeutic applications.

Materials Science Applications

The fluorescent properties of these compounds offer exciting possibilities for materials science applications:

  • Development of new fluorescent materials with tunable properties based on structural modifications.

  • Exploration of potential applications in organic electronics, chemical sensors, and biological imaging.

  • Investigation of structure-property relationships to design compounds with enhanced quantum yields, desired emission wavelengths, and improved stability.

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